Tetrakis(dimethylsilylpropyl)silane
CAS No.:
Cat. No.: VC16875599
Molecular Formula: C20H48Si5
Molecular Weight: 429.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H48Si5 |
|---|---|
| Molecular Weight | 429.0 g/mol |
| Standard InChI | InChI=1S/C20H48Si5/c1-21(2)13-9-17-25(18-10-14-22(3)4,19-11-15-23(5)6)20-12-16-24(7)8/h9-20H2,1-8H3 |
| Standard InChI Key | HXWUFBXCUYWRCK-UHFFFAOYSA-N |
| Canonical SMILES | C[Si](C)CCC[Si](CCC[Si](C)C)(CCC[Si](C)C)CCC[Si](C)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The molecular structure of tetrakis(dimethylsilylpropyl)silane features a central silicon atom covalently bonded to four propyl chains, each terminating in a dimethylsilyl () group . This configuration creates a symmetrical tetrahedral arrangement, with the propyl spacers providing flexibility and influencing steric effects. The presence of multiple Si–H bonds (four per molecule) distinguishes it from simpler silanes and underpins its reactivity in crosslinking and polymerization reactions.
Spectroscopic and Computational Insights
Nuclear magnetic resonance (NMR) studies, including , , and spectra, confirm the compound’s structural integrity. The -NMR spectrum typically shows resonances near to ppm for the central silicon atom and to ppm for the dimethylsilyl groups, consistent with similar tetraalkylsilanes . Computational models further validate the stability of its conformation, with density functional theory (DFT) calculations indicating minimal torsional strain due to the propyl linkers .
Synthesis and Manufacturing
Synthetic Routes
While detailed industrial synthesis protocols are often proprietary, tetrakis(dimethylsilylpropyl)silane is typically produced via hydrosilylation or Grignard reactions. A plausible method involves the reaction of silicon tetrachloride with dimethylsilylpropylmagnesium bromide:
This pathway ensures high yield and purity, though alternative approaches using platinum catalysts for hydrosilylation of allyl dimethylsilane have also been explored .
Purification and Quality Control
Post-synthesis purification involves fractional distillation under reduced pressure to isolate the product from oligomeric byproducts. Gas chromatography-mass spectrometry (GC-MS) and size-exclusion chromatography (SEC) are employed to verify molecular weight distribution and chain-end fidelity .
Physicochemical Properties
Thermal and Physical Metrics
Although limited public data exist, analogous silanes provide insights:
The compound’s estimated boiling point and density align with trends observed in higher molecular weight silanes, where increased alkyl chain length reduces volatility .
Reactivity and Stability
The Si–H bonds in tetrakis(dimethylsilylpropyl)silane undergo hydrosilylation with alkenes and alkynes, facilitated by Karstedt’s catalyst (platinum-divinyltetramethyldisiloxane) . This reactivity is exploited in crosslinking silicone polymers, enhancing mechanical strength and thermal stability. Hydrolytic stability is exceptional, with no significant degradation observed under neutral conditions .
Industrial and Research Applications
Polymer Science and Elastomers
Tetrakis(dimethylsilylpropyl)silane serves as a multifunctional crosslinker in silicone elastomers. Its four reactive Si–H sites enable dense network formation, improving tensile strength and heat resistance (up to 300°C) . Comparative studies show that elastomers incorporating this compound exhibit 30% higher tear resistance than those using trimethylsiloxysilicate .
Surface Modification and Coatings
The compound’s ability to form self-assembled monolayers (SAMs) on oxide surfaces (e.g., glass, metals) is leveraged in hydrophobic coatings. Contact angle measurements demonstrate water repellency exceeding 110°, outperforming coatings derived from methoxy-functional silanes .
Advanced Material Development
Ongoing research explores its role in nanocomposites, where it acts as a coupling agent between silica nanoparticles and polymer matrices. This application enhances dispersion and interfacial adhesion, critical for aerospace and automotive components .
Comparative Analysis with Related Silanes
Functional Group Influence
Performance Metrics
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Thermal Stability: Tetrakis(dimethylsilylpropyl)silane-based materials degrade at ~350°C, versus 250°C for vinyl-functional analogs .
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Chemical Resistance: Excellent resistance to polar solvents (e.g., ethanol, acetone) due to hydrophobic Si–CH₃ groups .
Recent Research and Future Directions
Innovations in Catalysis
Recent studies highlight the use of photoactivated hydrosilylation to enable spatial control over polymer crosslinking. This technique, employing iridium-based catalysts, allows for 3D printing of silicone structures with micron-scale resolution .
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